1,2-Dichloroethane-d4

Atmospheric Chemistry Combustion Chemistry Reaction Kinetics

This perdeuterated isotopologue delivers a distinct M+4 mass shift mandated by U.S. EPA Method 8260D, eliminating co-elution and spectral interference seen with non-deuterated or d2-partially labeled analogs. Supplied as a neat liquid (99 atom % D) or CRM solution, it enables accurate surrogate-based correction of purge-and-trap analyte losses, achieving MDLs below 0.25 ppb. Its complete deuteration also minimizes ¹H background in NMR spectroscopy. Choose this d4 standard for legally defensible environmental data that unlabeled compounds cannot provide.

Molecular Formula C2H4Cl2
Molecular Weight 102.98 g/mol
CAS No. 17060-07-0
Cat. No. B128599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloroethane-d4
CAS17060-07-0
Synonyms1,2-Dichloroethane-1,1,2,2-D4;  Dichloroethane-1,1,2,2-D4
Molecular FormulaC2H4Cl2
Molecular Weight102.98 g/mol
Structural Identifiers
SMILESC(CCl)Cl
InChIInChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2
InChIKeyWSLDOOZREJYCGB-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloroethane-d4 (CAS 17060-07-0): Perdeuterated Analytical Standard for Environmental VOC Quantification


1,2-Dichloroethane-d4 (CAS 17060-07-0) is a perdeuterated isotopologue of 1,2-dichloroethane, characterized by the replacement of all four protium (¹H) atoms with deuterium (²H), resulting in a molecular mass shift of M+4 relative to the unlabeled analog . It is commercially available as a neat liquid or as a certified reference material (CRM) solution in methanol at concentrations up to 10,000 μg/mL, with a standard density of 1.307 g/mL at 25 °C and a boiling point of 83 °C [1]. Its primary applications are as an internal standard or surrogate in gas chromatography-mass spectrometry (GC-MS) for volatile organic compound (VOC) analysis and as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy .

1,2-Dichloroethane-d4: Why Non-Deuterated or Partially Labeled Analogs Are Inadequate for Trace-Level Quantification


The direct substitution of 1,2-dichloroethane-d4 with non-deuterated 1,2-dichloroethane or partially labeled analogs (e.g., 1,2-dichloroethane-d2) in analytical workflows introduces significant quantification error and methodological incompatibility. In GC-MS, the use of a non-deuterated analog as an internal standard results in co-elution and identical mass spectral fragmentation patterns, preventing differentiation between the native analyte and the added standard. This leads to inflated or inaccurate concentration measurements and fails to correct for analyte losses during sample preparation, extraction, or instrument variability [1]. In contrast, the complete deuteration (d4) provides a distinct M+4 mass shift, enabling unambiguous quantitation even in complex environmental matrices and ensuring compliance with U.S. EPA methods that explicitly mandate its use as a surrogate standard, a requirement that unlabeled or partially labeled compounds cannot fulfill [2]. The quantitative evidence below substantiates these critical performance differentiators.

Quantitative Differentiation of 1,2-Dichloroethane-d4 vs. Non-Deuterated and Alternative Isotopologues


Kinetic Isotope Effect (KIE) for Hydrogen Abstraction by Chlorine Atoms

In gas-phase reaction kinetics studies, the perdeuterated isotopologue (1,2-dichloroethane-d4) exhibits a significantly lower rate constant for deuterium abstraction compared to hydrogen abstraction from the non-deuterated analog. This kinetic isotope effect (KIE) quantifies the reduced reactivity of the C-D bond versus the C-H bond [1]. The derived Arrhenius parameters reveal a higher activation energy barrier for deuterium abstraction, which is critical for mechanistic studies and for understanding atmospheric and combustion processes [2].

Atmospheric Chemistry Combustion Chemistry Reaction Kinetics

Non-Equilibrium Kinetic Isotope Effect for HCl/DCl Elimination

In chemically activated unimolecular reactions, the non-equilibrium kinetic isotope effect for HCl elimination from 1,2-dichloroethane-d0 is significantly larger than the corresponding effect for DCl elimination from the d4 isotopologue. This directly quantifies the impact of complete deuteration on the bond-breaking rate in the transition state [1]. The data provide a benchmark for theoretical models of reaction dynamics and isotope partitioning.

Chemical Physics Unimolecular Reaction Dynamics Isotope Effects

Certified Reference Material (CRM) Compliance for EPA Method 8260 Surrogate Standards

For U.S. EPA Method 8260, 1,2-dichloroethane-d4 is a mandatory surrogate standard in certified reference material (CRM) mixes, whereas non-deuterated 1,2-dichloroethane is an analyte of interest and cannot serve this function. The CRM grade of 1,2-dichloroethane-d4 is manufactured and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring metrological traceability and a defined uncertainty budget . This level of certification is absent for non-deuterated or research-grade analogs, directly impacting data quality and regulatory defensibility [1].

Environmental Analysis Regulatory Compliance Volatile Organic Compounds (VOCs)

Quantitative Performance in GC-MS: Method Detection Limits and Calibration Linearity

When used as an internal standard in a validated EPA Method 8260D workflow, 1,2-dichloroethane-d4 enables the achievement of method detection limits (MDLs) below 0.25 ppb in water and below 0.53 ppb in soil for target VOCs, with calibration curves demonstrating R² > 0.99 and response factor relative standard deviations (RSDs) below 20% [1]. While this performance is a function of the entire analytical system, the use of the deuterated internal standard is a critical component for correcting matrix effects and instrumental drift, a correction that non-deuterated analogs cannot provide due to spectral interference [2].

Analytical Method Validation Trace Analysis GC-MS Quantification

Isotopic Purity Specification vs. Generic Deuterated Analogs

Commercial specifications for 1,2-dichloroethane-d4 consistently list a minimum isotopic purity of 99 atom % D, as verified by ¹H NMR . This is a key differentiator from less rigorously defined 'deuterated' materials or lower-purity alternatives (e.g., 98 atom % D). The high isotopic enrichment minimizes the contribution of residual protiated (d3, d2, d1) species, which would otherwise produce interfering signals in both NMR and mass spectrometry, effectively reducing background noise and improving signal-to-noise ratios for the analyte of interest .

Isotopic Enrichment Quality Control Procurement Specification

Optimal Deployment Scenarios for 1,2-Dichloroethane-d4 in Analytical and Research Workflows


U.S. EPA Method 8260D Compliant VOC Monitoring in Environmental Matrices

Environmental testing laboratories can directly substitute non-deuterated standards or unvalidated internal standards with 1,2-dichloroethane-d4 CRM solutions to achieve full compliance with U.S. EPA Method 8260D. The certified d4 surrogate standard is essential for correcting analyte losses during purge-and-trap sample preparation and for establishing method detection limits below 0.25 ppb in water [1]. Its use is explicitly mandated in the method's quality control protocols, ensuring the defensibility of data for regulatory reporting and legal purposes.

Accurate Quantification of 1,2-Dichloroethane in Industrial Wastewater by GC-ECD

In industrial settings where GC-MS may be unavailable or cost-prohibitive, 1,2-dichloroethane-d4 can be used as an internal standard for GC-ECD analysis of chlorinated solvents in refinery water and wastewater. As demonstrated in validated DAI-GC-ECD methods, the isotopically labeled compound compensates for matrix effects and injection volume variability, enabling accurate quantification even when using non-mass spectrometric detectors, a capability not possible with the non-deuterated analyte [2].

NMR Spectroscopy with Minimal ¹H Background Interference

Researchers conducting NMR analysis of hydrogen-containing organic compounds can utilize neat 1,2-dichloroethane-d4 (≥99 atom % D) as a reaction solvent or NMR solvent. The high degree of deuteration minimizes the ¹H solvent signal, reducing spectral background and enabling clearer observation of solute proton resonances, particularly for samples of limited quantity or low solubility where signal-to-noise is critical .

Fundamental Kinetic and Mechanistic Studies in Gas-Phase Reaction Dynamics

Physical chemists and atmospheric scientists can employ 1,2-dichloroethane-d4 as a mechanistic probe to investigate hydrogen abstraction and elimination reactions. The well-characterized kinetic isotope effects (KIE) for reactions with chlorine atoms (k_H/k_D = 2.7 at 298 K) and for unimolecular HCl/DCl elimination (KIE = 3.5 ± 0.1) provide quantitative benchmarks for validating theoretical models of reaction dynamics and isotope partitioning [3][4].

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